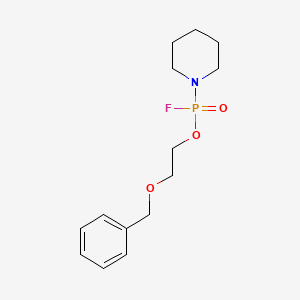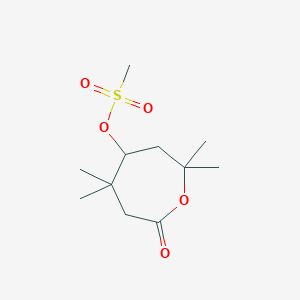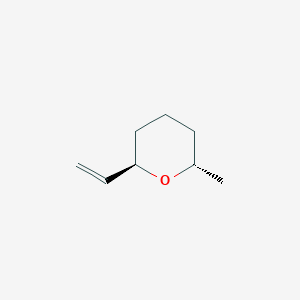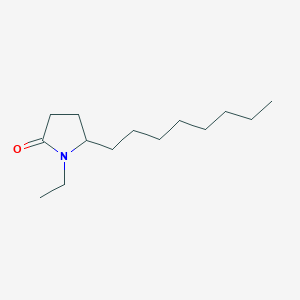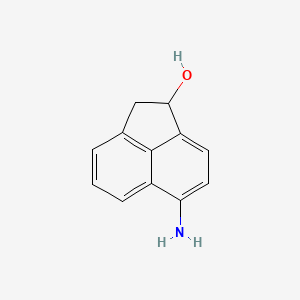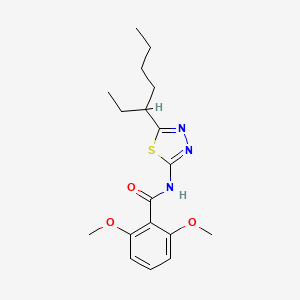
Benzamidine, N-(o-(2-(diisopropylamino)ethoxy)phenyl)-N'-phenyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamidine, N-(o-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride is a complex organic compound known for its significant role in various scientific and industrial applications. This compound is a derivative of benzamidine, which is an organic compound with the formula C6H5C(NH)NH2. Benzamidine itself is known for being a reversible competitive inhibitor of trypsin and other serine proteases .
Métodos De Preparación
The synthesis of Benzamidine, N-(o-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride involves multiple stepsThe reaction conditions often involve the use of haloketones and various catalysts to facilitate the condensation reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
Benzamidine, N-(o-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Aplicaciones Científicas De Investigación
Benzamidine, N-(o-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a ligand in protein crystallography to prevent proteases from degrading proteins of interest.
Biology: The compound is used in various biochemical assays to study enzyme kinetics and inhibition.
Medicine: It has potential therapeutic applications due to its ability to inhibit specific enzymes, making it a candidate for drug development.
Industry: The compound is used in the synthesis of other complex organic molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Benzamidine, N-(o-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride involves its interaction with specific molecular targets, primarily serine proteases. The compound binds to the active site of these enzymes, inhibiting their activity by preventing substrate access. This inhibition is reversible, allowing for controlled studies of enzyme function and regulation .
Comparación Con Compuestos Similares
Benzamidine, N-(o-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride can be compared with other similar compounds such as:
Benzamidine: The parent compound, which is simpler in structure and also acts as a reversible inhibitor of serine proteases.
Dabigatran: A pharmaceutical compound that contains a benzamidine moiety and is used as an anticoagulant.
2,4-Disubstituted Imidazoles: Compounds synthesized using benzamidine derivatives, known for their diverse biological activities.
The uniqueness of Benzamidine, N-(o-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride lies in its specific structural modifications, which enhance its binding affinity and specificity for certain enzymes, making it a valuable tool in both research and industrial applications.
Propiedades
| 80784-97-0 | |
Fórmula molecular |
C27H35Cl2N3O |
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
2-[2-[anilino(phenyl)methylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium;dichloride |
InChI |
InChI=1S/C27H33N3O.2ClH/c1-21(2)30(22(3)4)19-20-31-26-18-12-11-17-25(26)29-27(23-13-7-5-8-14-23)28-24-15-9-6-10-16-24;;/h5-18,21-22H,19-20H2,1-4H3,(H,28,29);2*1H |
Clave InChI |
DBIASIUPJSXGAG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[NH+](CCOC1=CC=CC=C1[NH+]=C(C2=CC=CC=C2)NC3=CC=CC=C3)C(C)C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


